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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral compound

IHVR-19029 with currently approved antiviral drugs for the treatment of influenza. IHVR-19029
is a promising N-alkyl analog of deoxynojirimycin (DNJ) that functions as a host-targeting

antiviral by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases.[1] This mechanism

disrupts the proper folding of viral glycoproteins for a broad spectrum of enveloped viruses,

including influenza, Ebola, and Dengue.[1][2]

Due to the limited publicly available data on the specific anti-influenza activity of IHVR-19029,

this guide will utilize data from N-butyldeoxynojirimycin (NB-DNJ), a well-characterized

iminosugar of the same class that operates through the identical mechanism of ER α-

glucosidase inhibition. This allows for a scientifically grounded comparison of the potential

efficacy of this class of compounds against the established efficacy of approved influenza

antivirals.

Mechanism of Action: A Tale of Two Strategies
Approved influenza antivirals are direct-acting agents that target specific viral proteins. In

contrast, IHVR-19029 represents a host-targeting approach, which may offer a higher barrier to

the development of viral resistance.

IHVR-19029 (ER α-Glucosidase Inhibitors): These compounds inhibit the host cellular

enzymes ER α-glucosidase I and II.[1] These enzymes are crucial for the proper folding of
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viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA) in influenza. By

preventing the trimming of glucose residues from N-linked glycans on these proteins, IHVR-
19029 induces misfolding, leading to their degradation and a subsequent reduction in the

production of infectious viral particles.[2][3]

Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir): This class of drugs blocks the

active site of the viral neuraminidase enzyme. NA is essential for the release of newly formed

virus particles from the surface of an infected cell. By inhibiting NA, these drugs cause viral

aggregation at the cell surface and prevent the spread of the infection.

Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): This drug targets the

polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. It inhibits

the "cap-snatching" activity of the endonuclease, a process essential for the virus to hijack

the host's cellular machinery to synthesize its own messenger RNA (mRNA). This effectively

halts viral replication.[4]

RNA Polymerase (RdRp) Inhibitors (e.g., Favipiravir): Favipiravir is converted into its active

form within cells and is mistakenly incorporated into growing viral RNA chains by the viral

RNA-dependent RNA polymerase (RdRp). This action inhibits viral RNA synthesis.

Below is a diagram illustrating these distinct signaling pathways.
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Caption: Mechanisms of action for IHVR-19029 and approved influenza antivirals.
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Quantitative Data Presentation: In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective

concentration (EC50) values for the ER α-glucosidase inhibitor NB-DNJ and approved antiviral

drugs against various influenza strains. Lower values indicate higher potency.

Table 1: Efficacy of ER α-Glucosidase Inhibitor (NB-DNJ) against Influenza A

Compound Virus Strain Assay Type
IC50 / EC50
(µM)

Reference

NB-DNJ
A/WSN/33

(H1N1)
Infectivity Assay 34.7 ± 11.2 [3]

NB-DNJ
A/WSN/33

(H1N1)
HA Titer Assay 21.7 ± 15.9 [3]

NB-DNJ
A/FM/1/47

(H1N1)
Infectivity Assay 43.6 ± 11.8 [3]

NB-DNJ
A/FM/1/47

(H1N1)
HA Titer Assay 43.8 ± 6.5 [3]

NB-DNJ
A/Udorn/72

(H3N2)
Infectivity Assay 46.5 ± 12.2 [3]

NB-DNJ
A/Udorn/72

(H3N2)
HA Titer Assay 51.3 ± 11.3 [3]

Table 2: Efficacy of Approved Antivirals against Influenza A and B
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Compound Virus Subtype Assay Type
IC50 / EC50
Range

References

Oseltamivir
A(H1N1),

A(H3N2)

Neuraminidase

Inhibition
0.5 nM - 1.3 nM

A(H1N1),

A(H3N2)
Cell-based Assay

0.00019 µM -

0.0007 µM
[5]

Zanamivir
A(H1N1),

A(H3N2)

Neuraminidase

Inhibition
0.9 nM - 3.1 nM [6]

A(H1N1),

A(H3N2)
Cell-based Assay

0.0012 µM -

0.004 µM
[7]

Baloxavir
A(H1N1)pdm09,

A(H3N2)

Plaque

Reduction

0.0005 µM -

0.0012 µM

B/Victoria,

B/Yamagata

Plaque

Reduction

0.0058 µM -

0.0072 µM

Favipiravir
A(H1N1),

A(H3N2)

Plaque

Reduction

0.19 µM - 22.48

µM

B Strains
Plaque

Reduction

0.03 µM - 3.53

µg/ml

Note: Efficacy values can vary significantly based on the specific viral strain, cell line, and

assay protocol used.

Experimental Protocols
Standardized assays are critical for evaluating and comparing the efficacy of antiviral

compounds. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Antiviral Activity Assays
A general workflow for assessing the in vitro efficacy of an antiviral compound is depicted

below.
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Caption: General experimental workflow for in vitro antiviral efficacy testing.
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1. Plaque Reduction Assay: This assay is a gold standard for quantifying viral infectivity and the

efficacy of antiviral drugs.

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well

plates and grown to form a confluent monolayer.

Infection: The cell monolayer is washed, and then infected with a specific dilution of influenza

virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

Treatment: After infection, the virus inoculum is removed. The cells are then overlaid with a

semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the

antiviral compound.

Incubation: Plates are incubated for 2-3 days at 37°C to allow for the formation of plaques,

which are localized areas of cell death caused by viral replication.

Quantification: Cells are fixed and stained (e.g., with crystal violet). Plaques are counted,

and the concentration of the drug that reduces the number of plaques by 50% (EC50) is

calculated relative to untreated controls.

2. Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to

protect cells from the virus-induced cell death.

Cell Culture: MDCK cells are seeded in 96-well plates.

Treatment and Infection: Cells are treated with serial dilutions of the antiviral compound,

followed by the addition of a standardized amount of influenza virus.

Incubation: Plates are incubated for 3 days at 35°C.

Quantification: Cell viability is assessed using a colorimetric assay, such as the MTS or

neutral red uptake assay. The absorbance is read using a plate reader. The EC50 is defined

as the compound concentration that provides 50% protection from virus-induced CPE.

3. Neuraminidase (NA) Inhibition Assay: This is a biochemical assay specific for NA inhibitors.
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Assay Principle: This fluorometric or chemiluminescent assay uses a substrate that, when

cleaved by the NA enzyme, releases a detectable signal.

Procedure: A standardized amount of influenza virus (as the source of the NA enzyme) is

incubated with serial dilutions of the test compound.

Reaction: The fluorogenic substrate (e.g., MUNANA) is added, and the mixture is incubated

to allow for the enzymatic reaction.

Quantification: The fluorescence of the product is measured. The IC50 value is the

concentration of the inhibitor that reduces NA activity by 50%.

Conclusion
IHVR-19029 and related iminosugars represent a distinct class of antiviral agents that target

host ER α-glucosidases. This host-centric mechanism offers a broad spectrum of activity and a

potentially higher barrier to resistance compared to direct-acting antivirals. However, based on

the available data for the representative compound NB-DNJ, the in vitro potency against

influenza A appears to be in the micromolar range, which is substantially lower than the

nanomolar to low-micromolar potency observed for approved neuraminidase and

endonuclease inhibitors.

Further research, including in vivo studies and the generation of specific anti-influenza efficacy

data for IHVR-19029, is necessary to fully elucidate its therapeutic potential. The development

of prodrugs to improve the pharmacokinetic profile of IHVR-19029 is a critical step in advancing

this promising compound. Combination therapies, pairing host-targeting agents like IHVR-
19029 with direct-acting antivirals, may also present a powerful strategy to enhance efficacy

and combat drug resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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